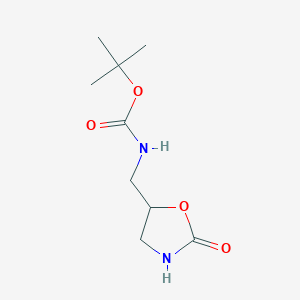

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)11-5-6-4-10-7(12)14-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBLJDDYBLDMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572571 | |

| Record name | tert-Butyl [(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212913-13-8 | |

| Record name | tert-Butyl [(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and General Strategy

The synthesis typically starts from amino acid derivatives such as N-BOC-D-serine or related protected amino alcohols. The key steps involve:

- Formation of a mixed acid anhydride intermediate from N-BOC-D-serine using isobutyl chlorocarbonate.

- Condensation with benzylamine or related amines to form the carbamate intermediate.

- Subsequent cyclization to form the oxazolidinone ring.

- Protection and deprotection steps involving tert-butyl carbamate (Boc) groups.

Detailed Synthetic Route from Patent CN102020589B

This patent describes a robust method for preparing the (R)-enantiomer of the compound:

Mixed Acid Anhydride Formation:

N-BOC-D-serine is reacted with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as an acid-binding agent to form a mixed acid anhydride intermediate.Condensation Reaction:

The mixed acid anhydride is then condensed with benzylamine (PhCH2NH2) in anhydrous ethyl acetate solvent to yield the carbamate intermediate (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl) amino] ethyl]-t-butyl carbamate.Purification and Crystallization:

The product is purified by extraction and crystallization using normal hexane, achieving yields up to 97% depending on reaction conditions.Optimization Variants:

Different amounts of tetrabutylammonium bromide and methyl sulfate were tested to optimize yield and purity, with yields ranging from 92.4% to 97% in various embodiments.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mixed acid anhydride | N-BOC-D-serine, i-BuOCOCl, NMM | - | Formation of reactive intermediate |

| Condensation | Benzylamine, ethyl acetate, anhydrous | 92.4-97 | Optimized with phase transfer catalysts |

| Purification | Extraction, crystallization with hexane | - | High purity product obtained |

Alternative Synthetic Approaches from Literature

Protection with Di-tert-butyl Dicarbonate:

Amino alcohol intermediates are protected by reaction with di-tert-butyl dicarbonate to form the Boc-protected carbamate with high yields (~91% over two steps).Reduction and Functional Group Transformations:

Nitro groups on intermediates can be reduced using copper boride, followed by conversion to dicarbamate derivatives. Subsequent reactions with n-butyl-lithium and (R)-glycidyl-butyrate lead to oxazolidinone formation with yields around 66%.Activation and Substitution:

Hydroxyl groups on the oxazolidinone ring are activated as mesylates and converted to azides, which are then reduced to amines and acetylated, achieving overall yields of 81% in two steps.Use of n-Butyl-lithium and Amide Intermediates:

In a related synthesis, tert-butyl carbamate derivatives are prepared by lithiation of amide intermediates at low temperatures (-78 °C), followed by quenching and purification steps.

Process Improvements and Scale-Up

Improved processes for related oxazolidinone compounds involve careful control of temperature, solvent choice (e.g., ethyl acetate, toluene), and use of phase transfer catalysts to enhance yield and purity.

Crystallization from ethanol/water mixtures and washing steps with dilute acid and bicarbonate solutions are common to remove impurities and isolate the product in high purity.

Summary Table of Preparation Methods

Research Findings and Notes

The stereochemistry of the compound is critical; the (R)-enantiomer is often targeted for pharmaceutical applications, and methods have been developed to selectively synthesize this enantiomer.

Phase transfer catalysts such as tetrabutylammonium bromide improve reaction rates and yields in the condensation step.

Protection and deprotection strategies using Boc groups are standard to prevent side reactions and facilitate purification.

The use of mild reducing agents like copper boride and cobalt boride allows selective reduction of nitro and azide groups without affecting other sensitive functionalities.

Temperature control during lithiation and subsequent reactions is essential to avoid side reactions and decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxazolidine derivatives with higher oxidation states.

Reduction: Formation of reduced carbamate derivatives.

Substitution: Formation of substituted carbamates with various functional groups.

Wissenschaftliche Forschungsanwendungen

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a carbamate derivative studied for its biological activity. Oxazolidinones, which share structural similarity, were originally developed to treat gram-positive bacterial infections . Research indicates their potential in treating mycobacterial infections like tuberculosis, particularly those resistant to multiple drugs .

Scientific Research Applications

While the search results do not provide extensive documented case studies or data tables specifically for this compound, the information below highlights its potential applications and the broader context of oxazolidinone research:

- Antibacterial Agent Research: Oxazolidinones are investigated for their antibacterial properties against multidrug-resistant bacteria . Some synthesized conjugates have demonstrated promising antibacterial activity against strains like S. aureus and B. subtilis .

- Antimycobacterial Applications: Oxazolidinone compounds are being explored for inhibiting the growth of Mycobacterium tuberculosis and for treating tuberculosis . These compounds may offer advantages over existing treatments like linezolid by causing less myelosuppression and exhibiting higher selectivity .

- HIV-1 Protease Inhibitors: Oxazolidinone derivatives have been explored in the design of HIV-1 protease inhibitors, showing impressive enzyme affinities and antiviral activity against drug-resistant HIV-1 variants .

- Diels-Alder Reactions: A related compound, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, has been identified as a "chameleon" diene, undergoing efficient Diels-Alder cycloadditions, which are useful in creating bicyclic lactone cycloadducts .

- Medicinal Chemistry: tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate, another oxazolidine compound, has potential applications in medicinal chemistry as a precursor for synthesizing biologically active compounds.

Related Compounds

Several compounds share structural similarities with this compound, displaying unique features and applications:

- (S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate: Contains a dioxo group and is used in peptide synthesis.

- (R)-tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate: An acetylated oxazolidine with potential for drug development.

- tert-Butyl ((2-methylisoxazolidin-5-yl)methyl)carbamate: An isoxazolidine derivative .

Wirkmechanismus

The mechanism of action of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate group can be hydrolyzed to release active amines, which can further participate in biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Below is a systematic comparison of this compound with structurally related compounds, focusing on molecular features, synthesis, and properties.

Heterocyclic Core Modifications

Compound 1 : tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate (5n)

- Molecular Formula : C₁₄H₁₇N₃O₃

- Key Differences: Replaces oxazolidinone with a 1,2,4-oxadiazole ring; includes a pyridine substituent.

- Synthesis : HClO₄-SiO₂ catalyzed reaction at 80°C for 8 minutes .

- Properties : Melting point 85–87°C; higher molecular weight (298 g/mol) compared to the target compound.

- Significance : Oxadiazoles are electron-deficient rings used in medicinal chemistry for their metabolic stability.

Compound 2 : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Key Differences : Pyrimidine core with fluorine and hydroxyl substituents.

- Properties : Molecular weight 257.26 g/mol; fluorine enhances electronegativity and bioavailability .

- Applications : Fluorinated pyrimidines are common in anticancer and antiviral agents.

Compound 3 : tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate

Substituent Variations in Carbamate Derivatives

Compound 4 : tert-Butyl (2-bromo-4-methylthiazol-5-yl)(prop-2-yn-1-yl)carbamate (CA4)

- Molecular Formula : C₁₂H₁₄BrN₃O₂S

- Key Differences : Thiazole ring with bromine and propargyl groups.

- Synthesis : Prepared via nucleophilic substitution; bromine enables cross-coupling reactions .

- Applications : Propargyl groups are utilized in "click chemistry" for bioconjugation.

Compound 5 : tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate

- Molecular Formula : C₇H₁₀BrN₃O₂S

- Key Differences : Thiadiazole core (sulfur-containing heterocycle).

- Properties : Molecular weight 280.14 g/mol; sulfur enhances electronic diversity .

Compound 6 : tert-Butyl (4-methyloxazol-5-yl)carbamate

- Molecular Formula : C₉H₁₄N₂O₃

- Key Differences : Oxazole ring with a methyl group.

- Properties : Smaller molecular weight (198.22 g/mol); methyl group increases lipophilicity .

Biologische Aktivität

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a compound with significant biological activity, primarily due to its unique structural features, including an oxazolidine ring and a carbamate group. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure allows for diverse chemical reactivity, which is crucial for its biological activity. The oxazolidine ring can undergo various reactions, such as ring-opening, which leads to the formation of reactive intermediates capable of interacting with biological molecules. The carbamate moiety can be hydrolyzed to release active amines, further participating in biochemical pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Ring-opening Reactions : The oxazolidine ring can open under physiological conditions, generating reactive species that can modify proteins and nucleic acids.

- Carbamate Hydrolysis : This process releases amines that may act as neurotransmitters or signaling molecules within the body.

1. Antimicrobial Activity

Research indicates that compounds containing oxazolidinone scaffolds, similar to this compound, exhibit antimicrobial properties. These compounds are effective against various bacterial strains due to their ability to inhibit protein synthesis by binding to the ribosomal subunit .

2. Anti-inflammatory Effects

Studies have shown that oxazolidinone derivatives can inhibit 5-lipoxygenase (5-LO), an enzyme involved in the production of leukotrienes, which are mediators of inflammation. Inhibiting this pathway suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| PH-249 | < 1 | 5-LO Inhibitor |

| PH-251 | 0.2 | 5-LO Inhibitor |

3. Neuroprotective Properties

The compound's structural analogs have been investigated for neuroprotective effects in models of neurodegeneration. For instance, similar compounds have demonstrated the ability to prevent neuronal death in models of Parkinson’s disease by inhibiting monoamine oxidase (MAO) activity and enhancing levels of neurotransmitters like dopamine and serotonin .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

- Neuroprotection : In animal models, oxazolidinone derivatives have shown promise in protecting against neurotoxicity induced by MPTP, a neurotoxin used to model Parkinson's disease. These compounds help maintain dopamine levels and prevent striatal damage .

- Anti-inflammatory Applications : A series of oxazolidinone hydroxamic acid derivatives were synthesized and evaluated for their ability to inhibit leukotriene biosynthesis. Compounds like PH-251 showed exceptional potency (IC50 = 0.2 µM), indicating their potential for treating allergic and inflammatory conditions .

- Antimicrobial Studies : Research on similar compounds has confirmed their efficacy against resistant bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Q & A

Q. What synthetic methodologies are commonly used to prepare tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate?

The compound is typically synthesized via multi-step routes involving palladium-catalyzed cross-coupling, carbamate protection, and cyclization. For example, tert-butyl carbamate derivatives are often synthesized using tert-butyloxycarbonyl (Boc) protection under nitrogen atmosphere with catalysts like Pd₂(dba)₃ and ligands such as BINAP in toluene (). Yields can vary (e.g., 36% in one protocol), emphasizing the need for optimized reaction conditions ( ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments and carbonyl/oxazolidinone functionalities (e.g., δ 6.80 ppm for oxazole protons in ).

- HRMS : For precise molecular weight validation (e.g., [M+Na]⁺ peak at 291.1666 in ).

- X-ray crystallography : To resolve stereochemistry and hydrogen-bonding interactions in solid-state structures ().

Q. What safety protocols are essential when handling this compound in the lab?

Follow general carbamate safety guidelines:

- Use PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation or skin contact.

- Implement engineering controls (e.g., local exhaust ventilation) and avoid incompatible reagents like strong acids/oxidizers ().

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Discrepancies (e.g., unexpected NMR shifts or HRMS deviations) require cross-validation:

- Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Complementary techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals or single-crystal X-ray diffraction for structural confirmation ( ).

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify conformational anomalies.

Q. What strategies improve yield in multi-step syntheses of this compound?

Optimization steps include:

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligand systems (BINAP vs. Xantphos) ().

- Temperature control : Monitor exothermic steps (e.g., cyclization) to prevent side reactions.

- Purification : Use flash chromatography or recrystallization to isolate intermediates ( ).

Q. How is SHELX software applied in crystallographic analysis of tert-butyl carbamate derivatives?

SHELX programs (e.g., SHELXL, SHELXS) are used for:

Q. What role do hydrogen bonds play in the solid-state stability of this compound?

Hydrogen bonds (e.g., N–H···O=C interactions) stabilize crystal packing, as shown in tert-butyl carbamate derivatives. Analysis involves:

- X-ray diffraction : Measure bond lengths/angles (e.g., 2.89 Å for N–H···O in ).

- Hirshfeld surface analysis : Quantify intermolecular interactions and lattice energy contributions.

Methodological Notes

- Synthetic reproducibility : Document reaction parameters (solvent purity, catalyst batch) to ensure consistency.

- Data validation : Use the Cambridge Structural Database (CSD) to cross-check crystallographic data ().

- Safety compliance : Regularly review SDS updates for toxicological and ecological hazards ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.